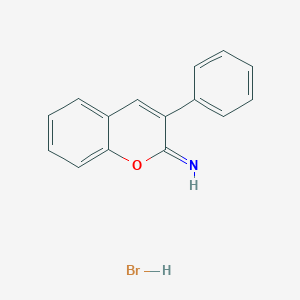

3-Phenyl-2H-chromen-2-imine hydrobromide

Description

Overview of the 2H-Chromene and Related Benzopyran Heterocyclic Systems

2H-chromenes are a class of organic compounds characterized by a benzopyran system. caribjscitech.com This system consists of a benzene (B151609) ring fused to a pyran ring. caribjscitech.com The nomenclature "2H" indicates that the carbon at position 2 of the pyran ring is saturated, bearing two hydrogen atoms. Chromenes, also known as benzopyrans, are polycyclic organic compounds that result from this fusion. caribjscitech.com

There are two main isomers of benzopyran, which differ in the orientation of the fused rings relative to the oxygen atom: 1-benzopyran (chromene) and 2-benzopyran (isochromene). caribjscitech.com The number designates the position of the oxygen atom according to standard naphthalene-like nomenclature. caribjscitech.com The 2H-chromene framework is a common structural feature in numerous biologically active molecules and is found in a variety of natural products. caribjscitech.comrsc.org These compounds are not only prevalent in nature but are also key components in the synthesis of many pharmaceutical agents. rsc.org The versatility of the chromene scaffold has led to significant interest in developing new and improved synthetic methods for these molecular skeletons. msu.eduresearchgate.net

The broader family of benzopyrans, including coumarins (2H-chromen-2-ones), are widely distributed in the plant kingdom and exhibit a range of pharmacological activities. nih.govresearchgate.net The structural diversity within the benzopyran class allows for a wide array of chemical modifications, leading to compounds with tailored properties for various applications.

Structural Features and Nomenclature of 2H-Chromen-2-imine Derivatives

The compound of interest, 3-Phenyl-2H-chromen-2-imine hydrobromide, is a derivative of the 2H-chromene scaffold. Its systematic name is 3-phenyl-2H-1-benzopyran-2-imine hydrobromide. sigmaaldrich.com The core structure is a 2H-chromene ring system. At position 3 of the pyran ring, a phenyl group is attached. The defining feature of this particular derivative is the imine group (=NH) at position 2, which replaces the typical carbonyl group (C=O) found in coumarins. The "hydrobromide" suffix indicates that the compound is in the form of a salt, where the imine nitrogen is protonated and associated with a bromide anion.

The presence of the imine functionality in place of a carbonyl group significantly alters the electronic and steric properties of the molecule. Imino-substituted chromenes are a subject of interest in organic chemistry, and their derivatives have been investigated for various biological activities. mdpi.comsciforum.net

Below is a data table summarizing the key structural and chemical information for this compound and its related parent compounds.

| Property | This compound | 3-Phenyl-2H-chromene | 2H-Chromen-2-one (Coumarin) |

| Molecular Formula | C15H12BrNO | C15H12O | C9H6O2 |

| Molecular Weight | 302.173 g/mol sigmaaldrich.com | 208.25 g/mol nih.gov | 146.145 g/mol matrix-fine-chemicals.com |

| IUPAC Name | 3-phenyl-2H-1-benzopyran-2-imine;hydrobromide | 3-phenyl-2H-chromene nih.gov | 2H-chromen-2-one matrix-fine-chemicals.com |

| CAS Number | Not explicitly available | 6054-00-8 nih.gov | 91-64-5 matrix-fine-chemicals.com |

| Synonyms | 3-Phenyl-2H-1-benzopyran-2-imine hydrobromide sigmaaldrich.com | 3(2H)-Isoflavene nih.gov | Coumarin (B35378), Benzopyrone matrix-fine-chemicals.com |

Research Significance of the this compound Framework

The 2H-chromene scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of bioactive compounds. mdpi.comcore.ac.uk Derivatives of 2H-chromene have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. caribjscitech.commdpi.comnih.gov

The introduction of a 3-phenyl substituent and a 2-imine group, as seen in this compound, offers a unique combination of structural motifs that can be exploited in drug design and chemical biology. The phenyl group can engage in various intermolecular interactions, while the imine group provides a site for hydrogen bonding and potential coordination with metal ions.

Research into the synthesis of various 2-imino-2H-chromene derivatives has been driven by their potential as building blocks for more complex heterocyclic systems. mdpi.comsciforum.net These compounds can undergo further chemical transformations to generate diverse molecular architectures with potential therapeutic applications. The hydrobromide salt form of the compound enhances its solubility in polar solvents, which can be advantageous for certain experimental conditions.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H12BrNO |

|---|---|

Molecular Weight |

302.16 g/mol |

IUPAC Name |

3-phenylchromen-2-imine;hydrobromide |

InChI |

InChI=1S/C15H11NO.BrH/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15;/h1-10,16H;1H |

InChI Key |

WECHSVBDDVYLHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=N.Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 2h Chromen 2 Imine and Its Derivatives

Direct Synthesis Approaches to the 2H-Chromen-2-imine Moiety

Direct methods for the synthesis of the 2H-chromen-2-imine core structure are highly sought after for their efficiency and atom economy. These approaches often involve the strategic combination of readily available starting materials to construct the heterocyclic ring system in a single or a few steps.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful tool for the synthesis of complex molecules like 3-phenyl-2H-chromen-2-imine from simple precursors in a one-pot fashion. organic-chemistry.orgnih.govbeilstein-journals.orgrsc.orgyoutube.com These reactions are characterized by their high efficiency, as multiple bonds are formed in a single operation, often leading to high yields and reduced waste. organic-chemistry.orgnih.govbeilstein-journals.orgrsc.orgyoutube.com

A common strategy involves the reaction of a salicylaldehyde (B1680747) derivative, an activated nitrile (such as malononitrile (B47326) or phenylsulfonyl acetonitrile), and an amine. beilstein-journals.orgsciforum.netacs.org For instance, the reaction between salicylaldehyde, phenylsulfonyl acetonitrile (B52724), and an amine can lead to the formation of 3-phenylsulfonyl-2H-chromen-2-imine derivatives. The reaction proceeds through an initial Knoevenagel condensation between the salicylaldehyde and the activated nitrile, followed by an intramolecular cyclization.

Another example is the three-component reaction of salicylaldehydes, malononitrile, and various nucleophiles, which can be catalyzed by different agents to afford a variety of 2-imino-2H-chromene derivatives. beilstein-journals.orgsciforum.netacs.org The versatility of MCRs allows for the introduction of diverse substituents at various positions of the chromene ring by simply changing the starting components. nih.gov

A study by Kupwade reported an environmentally friendly, one-pot, two-step synthesis of 3-phenylsulfonyl coumarins starting from salicylaldehyde and phenylsulfonyl acetonitrile using tris(hydroxymethyl)aminomethane (THAM) as a catalyst. The reaction first yields a 7-methoxy-3-(phenylsulfonyl)-2H-chromene-2-imine intermediate, which is then hydrolyzed to the desired coumarin (B35378).

| Reactants | Catalyst/Conditions | Product | Reference |

| Salicylaldehyde, Phenylsulfonyl acetonitrile | THAM, Ethanol, Reflux | 7-Methoxy-3-(phenylsulfonyl)-2H-chromene-2-imine | |

| 3-Acetyl-6-methyl-2H-chromen-2-one, Thiosemicarbazide, Hydrazonoyl halides | Triethylamine, Dioxane, Ultrasonic irradiation | Thiazolyl-coumarins | nih.gov |

| Salicylaldehydes, Malononitrile, Trialkyl phosphite | InCl3 | (2-Amino-3-cyano-4H-chromen-4-yl)phosphonates | beilstein-journals.org |

| 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | Catalyst-free or ZrCl4 or AgOAc | N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, or 2H-isoindoline derivatives | rsc.org |

Catalyst-Promoted Synthesis

Catalysis plays a pivotal role in the synthesis of 2H-chromen-2-imines and their derivatives, offering pathways with higher efficiency, selectivity, and milder reaction conditions. msu.edu A wide range of catalysts, including transition metals, Brønsted and Lewis acids/bases, and organocatalysts, have been successfully employed. msu.edu

Transition metal catalysts are instrumental in facilitating various cyclization and bond-forming reactions leading to the 2H-chromene core. msu.edu Palladium, gold, and cobalt complexes have been shown to be effective in promoting the synthesis of 2H-chromenes from appropriate precursors. msu.edu For example, gold catalysts such as Ph3PAuNTf2 have been used for the cycloisomerization of aryl propargyl ethers to yield 2H-chromenes. msu.edu Similarly, cobalt-porphyrin complexes can catalyze the formation of 2H-chromenes from tosylhydrazones and terminal alkynes through a radical mechanism. msu.edu While these methods primarily focus on 2H-chromenes, they lay the groundwork for developing analogous syntheses for 2H-chromen-2-imines.

Brønsted and Lewis acids are widely used to activate substrates and promote the key bond-forming steps in the synthesis of 2H-chromen-2-imines. msu.eduunicam.itnih.govnih.govcapes.gov.brrsc.org Simple Brønsted acids like phenyl phosphinic acid and trifluoromethanesulfonimide have proven to be excellent catalysts for the addition of amide nucleophiles to imines, a reaction that can be adapted for the synthesis of aminal products. nih.govcapes.gov.br

Lewis acids, such as indium(III) triflate (In(OTf)3), have been shown to enhance the yields of reactions involving imines by increasing their electrophilicity. In the context of 2H-chromene synthesis, Lewis acids can catalyze the key cyclization step. msu.edu For instance, the synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonates has been achieved using indium trichloride (B1173362) (InCl3) as a catalyst in a three-component reaction. beilstein-journals.org Base-promoted syntheses have also been developed, where the choice of base can selectively lead to different cyclized products. acs.org For example, using potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can lead to the formation of either 2H-chromen-2-one or chromeno[2,3-c]pyrrole scaffolds, respectively. acs.org

| Catalyst | Reactants | Product | Reference |

| Ph3PAuNTf2 | Propargyl aryl ethers | 2H-Chromenes | msu.edu |

| [CoII(porphyrin)] | Tosylhydrazones, Terminal alkynes | 2H-Chromenes | msu.edu |

| Phenyl phosphinic acid | Imines, Amide nucleophiles | Protected aminals | nih.govcapes.gov.br |

| InCl3 | Salicylaldehydes, Malononitrile, Trialkyl phosphite | (2-Amino-3-cyano-4H-chromen-4-yl)phosphonates | beilstein-journals.org |

| K2CO3 | 2-Hydroxyphenyl-substituted p-QMs, α-Alkylidene succinimides | 2H-Chromen-2-ones | acs.org |

| Cs2CO3 | 2-Hydroxyphenyl-substituted p-QMs, α-Alkylidene succinimides | Chromeno[2,3-c]pyrroles | acs.org |

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. researchgate.netbeilstein-journals.orgnih.govresearchgate.net Chiral organocatalysts can be employed to achieve enantioselective synthesis of 2H-chromene derivatives. mdpi.com For example, N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts in the synthesis of isoflavones (3-phenyl-4H-chromen-4-ones), which are structurally related to the target compound. researchgate.net The reaction proceeds through a domino catalysis mechanism. researchgate.net Chiral phosphoric acids have also been successfully used in asymmetric [2+4] cycloadditions to produce chiral chroman derivatives. mdpi.com These organocatalytic approaches offer a promising avenue for the asymmetric synthesis of 3-phenyl-2H-chromen-2-imine and its derivatives.

Solvent-Free and Environmentally Conscious Methodologies

In recent years, there has been a growing emphasis on developing synthetic methods that are environmentally benign. This includes the use of solvent-free reaction conditions or employing green solvents like water or ethanol. chimicatechnoacta.ru For the synthesis of 2H-chromen-2-imine derivatives, several eco-friendly protocols have been reported.

For example, a one-pot, three-component synthesis of thiazolyl-coumarins has been achieved under ultrasonic irradiation in dioxane, which can be more energy-efficient than conventional heating. nih.gov Another approach involves the use of a reusable heterogeneous catalyst, such as graphitic carbon nitride (g-C3N4), for the synthesis of chromeno[2,3-b]pyridine derivatives in ethanol. acs.org The catalyst can be easily recovered and reused, adding to the sustainability of the process. acs.org Furthermore, the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives has been accomplished using biogenic ZnO nanoparticles as a catalyst in water, a green solvent. chimicatechnoacta.ru These examples highlight the ongoing efforts to develop sustainable and efficient synthetic routes to this important class of compounds.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. mdpi.comnih.gov This technology has been successfully applied to the synthesis of 2H-chromene derivatives, often leading to significant reductions in reaction times compared to conventional heating methods. nih.govresearchgate.net

For instance, the synthesis of various coumarin-based heterocyclic systems, which share the core 2H-chromen-2-one structure, has been efficiently achieved under microwave irradiation. mdpi.comnih.gov In one approach, multicomponent reactions (MCRs) to produce complex chromene derivatives were performed using microwave assistance, with reactions completing in 8-10 minutes at 120 °C, a stark contrast to the 4-7 hours required under conventional reflux conditions. mdpi.comresearchgate.net Similarly, the synthesis of coumarin-based 1,2,3-triazoles demonstrated that microwave irradiation provided good yields (80–90%) in much shorter reaction times compared to conventional heating (68–79%). nih.gov

One-pot, two-step sequences have also benefited from microwave assistance. For example, a copper-catalyzed reaction to create dibenzo[b,h] mdpi.comrsc.orgnaphthyridines, which involves an imine formation step, was significantly accelerated by microwave heating, highlighting the technology's utility in reactions involving imine intermediates. rsc.org These examples underscore the potential of microwave-assisted synthesis for the rapid and efficient production of 3-phenyl-2H-chromen-2-imine and its analogues, offering advantages in terms of speed, yield, and energy efficiency. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Chromene Derivatives This table is generated based on data for related chromene structures, illustrating the general advantages of microwave synthesis.

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Multicomponent Synthesis of Thiazolidinone-Chromenes | Microwave-Assisted | 8-10 min | Good | mdpi.comresearchgate.net |

| Conventional Heating | 4-7 h | |||

| Synthesis of Coumarin-based 1,2,3-triazoles | Microwave-Assisted | Not specified | 80-90% | nih.gov |

| Conventional Heating | Not specified | 68-79% |

One-Pot Synthetic Routes for 2H-Chromen-2-imine Formation

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by avoiding the isolation of intermediates. Several one-pot methodologies have been developed for the synthesis of the 2H-chromen-2-imine core and related structures. acs.orgsciforum.net

A prominent one-pot strategy involves the three-component reaction of a salicylaldehyde, an active methylene (B1212753) compound (like malononitrile), and another component. researchgate.net For example, studies on the reaction between salicylaldehydes and malononitrile have shown that various imino(amino)cyanochromene derivatives can be obtained in a one-pot fashion. mdpi.comsciforum.net The specific product formed can be controlled by modulating the reaction conditions, such as the stoichiometry of the reactants, the solvent, and the presence or absence of a catalyst. sciforum.netnih.gov These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and isomerization steps. mdpi.comsciforum.net

An efficient metal-free, one-pot approach has been devised for the synthesis of 2H-chromen-2-one scaffolds from 2-hydroxyphenyl-substituted para-quinone methides and α-alkylidene succinimides. acs.org This method proceeds via a C-alkylation followed by an intramolecular cyclization process. acs.org While this yields a chromen-2-one, the underlying principle of a one-pot cyclization is applicable to the synthesis of related heterocyclic systems.

Synthesis via Transformation of Related Precursors

The synthesis of 3-phenyl-2H-chromen-2-imine can also be achieved by modifying existing molecular frameworks. This includes cyclization reactions of appropriately substituted acyclic precursors and the functionalization of pre-formed chromene rings.

Cyclization Reactions Involving Salicylaldehydes or Salicylic Imines

The reaction of salicylaldehydes with various carbon nucleophiles is a cornerstone for the synthesis of the chromene skeleton. rsc.orgmdpi.com A widely used method is the condensation of salicylaldehydes with compounds containing an active methylene group, which leads to the formation of coumarins or their imine analogues. researchgate.net

Specifically, the reaction between salicylaldehydes and β-nitrostyrene, often catalyzed by an organocatalyst like L-pipecolinic acid, can produce 3-nitro-2-phenyl-2H-chromenes through a domino oxa-Michael/aldol reaction sequence. nih.gov The nitro group in this product serves as a versatile handle for further transformations.

Another key strategy is the Knoevenagel condensation of salicylaldehydes with active methylene compounds, followed by an intramolecular oxa-Michael addition. mdpi.com The reaction of salicylaldehyde with malononitrile, for instance, has been extensively studied and can yield 2-imino-2H-chromene-3-carbonitriles under controlled experimental conditions. nih.gov The reaction pathway is sensitive to conditions, and different products, including dimeric structures, can be isolated. mdpi.comnih.gov An arylamine-catalyzed cascade reaction of salicylaldehydes with cinnamaldehydes also provides a route to 2-phenyl-2H-chromenes via the generation of an ortho-quinone methide intermediate. researchgate.net

Condensation Reactions with Active Methylene Compounds

The condensation of salicylaldehyde with active methylene reagents is a classical and effective method for constructing the chromene ring system. researchgate.netresearchgate.net Active methylene compounds, such as malononitrile and ethyl cyanoacetate, are common partners in these reactions. organic-chemistry.org

The reaction of salicylaldehydes with malononitrile can be catalyzed by a base and leads to the formation of 2-imino-2H-chromene-3-carbonitrile or related compounds. mdpi.comnih.gov The initial step is typically a Knoevenagel condensation between the aldehyde and the active methylene compound. researchgate.netorganic-chemistry.org This is followed by a spontaneous intramolecular cyclization (oxa-Michael addition) of the phenolic hydroxyl group onto the newly formed carbon-carbon double bond, leading to the chromene ring. mdpi.com The outcome of these reactions can be influenced by the choice of catalyst, solvent, and temperature, sometimes leading to the formation of dimeric or rearranged products. mdpi.comnih.gov

Table 2: Examples of Condensation Reactions for Chromene Synthesis

| Reactants | Key Product Type | Reaction Type | Reference |

|---|---|---|---|

| Salicylaldehyde, Malononitrile | 2-Imino-2H-chromene-3-carbonitrile | Knoevenagel Condensation / Cyclization | mdpi.comnih.gov |

| Salicylaldehyde, β-Nitrostyrene | 3-Nitro-2-phenyl-2H-chromene | Domino Oxa-Michael/Aldol | nih.gov |

| Salicylaldehyde, 1,3-Bisarylsulfonylpropenes | 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes | Knoevenagel Condensation / Oxa-Michael Addition | mdpi.com |

Functionalization of Pre-existing Chromene Scaffolds

An alternative synthetic approach involves the modification of an already-formed chromene or chromenone (coumarin) ring. rsc.org This "late-stage functionalization" allows for the introduction of various substituents and the conversion of one functional group to another. rsc.org

For example, a 2H-chromen-2-one (coumarin) could potentially be converted to a 2H-chromen-2-imine. While direct conversion methods are not extensively detailed in the provided context, analogous transformations in heterocyclic chemistry suggest plausible routes. One could envision the reaction of a 2H-chromen-2-thione (which can be prepared from the corresponding 2-one) with an amine or the direct reaction of the 2H-chromen-2-one with powerful aminating agents.

More commonly, functionalization involves adding or modifying substituents on the chromene ring. For instance, 5,7-dihydroxy-4-phenylcoumarin (B1236179) can be selectively functionalized at the hydroxyl groups to introduce protecting groups or other moieties. core.ac.uk These transformations, while not directly forming the imine, demonstrate the principle of modifying a pre-existing 4-phenyl-2H-chromene core, a strategy that could be adapted to build complexity on the 3-phenyl-2H-chromen-2-imine skeleton after its initial formation. core.ac.uk

Formation and Isolation of 3-Phenyl-2H-chromen-2-imine Hydrobromide Salts

The final step in the synthesis of the target compound involves the formation and isolation of its hydrobromide salt. The 2-imine functional group within the 3-phenyl-2H-chromen-2-imine structure (C₁₅H₁₁NO) imparts basic properties to the molecule. uni.lu This basic nitrogen atom can readily react with a strong acid, such as hydrobromic acid (HBr), to form a stable ammonium (B1175870) salt.

The formation of the hydrobromide salt is typically achieved by treating a solution of the free imine base, dissolved in a suitable organic solvent (such as diethyl ether, ethanol, or ethyl acetate), with a solution of HBr. The HBr can be used as a gas, an aqueous solution, or a solution in a solvent like acetic acid. Upon addition of the acid, the hydrobromide salt, being generally less soluble in nonpolar organic solvents than its free base counterpart, precipitates out of the solution.

The precipitated solid can then be isolated by standard laboratory techniques, such as filtration. The collected solid is usually washed with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities. Finally, the product is dried, often under vacuum, to yield the pure this compound salt. This acid-base reaction is a common and effective method for the purification and stable storage of basic organic compounds like imines.

Salt Formation Conditions

The conversion of the free base of an imine to its hydrobromide salt is typically achieved through a direct acid-base reaction. For 3-Phenyl-2H-chromen-2-imine, this involves reacting the synthesized imine with hydrobromic acid (HBr). The imine nitrogen acts as a Lewis base, accepting a proton from the strong acid HBr to form the corresponding ammonium salt, specifically the hydrobromide.

The reaction is generally carried out by dissolving the crude or purified 3-Phenyl-2H-chromen-2-imine in a suitable organic solvent. Anhydrous conditions are often preferred to prevent hydrolysis of the imine functional group. A solution of hydrobromic acid, either as a gas dissolved in a solvent like acetic acid or ether, or as a concentrated aqueous solution, is then added to the imine solution. The hydrobromide salt, being less soluble in the non-polar organic solvent, typically precipitates out of the solution upon formation. The choice of solvent is crucial to ensure the precipitation of the salt while keeping impurities dissolved.

General reaction conditions for the formation of the hydrobromide salt are detailed in the table below.

| Parameter | Condition/Reagent | Purpose |

| Starting Material | 3-Phenyl-2H-chromen-2-imine (free base) | The basic compound to be protonated. |

| Acid | Hydrobromic Acid (HBr) | Proton source for the salt formation. Can be used as HBr gas, HBr in acetic acid, or concentrated aqueous HBr. |

| Solvent | Anhydrous Ether, Dichloromethane, or Ethanol | To dissolve the free base and facilitate the reaction. The choice depends on the solubility of the base and the insolubility of the resulting salt. |

| Temperature | 0°C to Room Temperature | The reaction is often cooled initially to control the exothermic acid-base neutralization. |

| Procedure | Slow, dropwise addition of HBr solution to a stirred solution of the imine. | Ensures controlled precipitation and formation of a manageable solid. |

| Isolation | Filtration | The precipitated solid salt is collected from the reaction mixture. |

This table outlines a generalized procedure for hydrobromide salt formation based on standard organic chemistry principles.

Purification Techniques for Hydrobromide Salts

Once the crude this compound has been isolated, it often requires purification to remove unreacted starting materials, by-products, and other impurities. The most common and effective method for purifying solid crystalline compounds like hydrobromide salts is recrystallization. mt.comlibretexts.org

Recrystallization is based on the principle of differential solubility. libretexts.org An ideal solvent or solvent system is one in which the hydrobromide salt has high solubility at an elevated temperature but low solubility at a lower temperature. Impurities, conversely, should either be highly soluble at all temperatures (to remain in the solution, or "mother liquor") or insoluble at all temperatures (to be removed by hot filtration). mt.com

The general procedure for recrystallization involves several key steps:

Solvent Selection: A suitable solvent or mixture of solvents is chosen. For polar salts like hydrobromides, polar solvents such as ethanol, methanol, or mixtures with water are often effective.

Dissolution: The crude salt is dissolved in a minimum amount of the chosen solvent at its boiling point to create a saturated solution.

Hot Filtration (Optional): If insoluble impurities are present, the hot, saturated solution is quickly filtered to remove them.

Cooling and Crystallization: The hot solution is allowed to cool slowly and without disturbance. As the temperature decreases, the solubility of the hydrobromide salt drops, and pure crystals begin to form.

Crystal Collection: The formed crystals are separated from the cold mother liquor by filtration, typically using a Buchner funnel.

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to rinse off any adhering mother liquor. orgsyn.org

Drying: The purified crystals are then dried to remove any residual solvent.

The steps for a typical recrystallization process are summarized in the table below.

| Step | Action | Purpose |

| 1 | Dissolve crude salt in a minimal volume of hot solvent (e.g., Ethanol/Water mixture). | To create a saturated solution from which the pure compound will crystallize upon cooling. mt.com |

| 2 | Filter the hot solution. | To remove any insoluble impurities. |

| 3 | Allow the filtrate to cool slowly to room temperature, then in an ice bath. | To promote the formation of large, pure crystals as solubility decreases. mt.com |

| 4 | Collect the crystals by vacuum filtration. | To separate the purified solid product from the liquid (mother liquor) containing soluble impurities. |

| 5 | Wash the collected crystals with a small amount of cold solvent. | To remove any remaining impurities adhering to the crystal surfaces. orgsyn.org |

| 6 | Dry the crystals under vacuum or in a desiccator. | To remove residual solvent from the final, purified product. |

This table describes the standard, multi-step procedure for the purification of a crystalline solid via recrystallization.

Mechanistic Investigations into 2h Chromen 2 Imine Synthesis and Transformation

Elucidation of Reaction Pathways and Intermediates

The formation of the 2H-chromen-2-imine scaffold typically proceeds through a cascade of reactions, often initiated by the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. researchgate.net A key mechanistic feature is the initial nucleophilic attack of an amine on a carbonyl compound, leading to the formation of an imine. This process is reversible and often requires acid catalysis to facilitate the dehydration step. nih.govlibretexts.orgmasterorganicchemistry.com

The general mechanism for imine formation involves the following steps:

Nucleophilic attack: A primary amine adds to the carbonyl group of an aldehyde or ketone. libretexts.org

Proton transfer: A proton is transferred to form a neutral carbinolamine intermediate. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of water, forming a C=N double bond and yielding a protonated iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to give the final imine product. libretexts.org

In the context of 2H-chromen-2-imine synthesis, this imine formation is often part of a multicomponent reaction. For instance, the reaction can involve a salicylaldehyde, an active methylene compound, and an amine. eurjchem.com The reaction pathway can also involve a Knoevenagel condensation followed by an intramolecular cyclization. researchgate.net The presence of various reactive sites on the 2-imino-2H-chromene core, particularly at the C-4 position of the pyran ring, allows for subsequent transformations and the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net

Mechanistic Roles of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the synthesis of 2H-chromen-2-imines, influencing reaction rates, yields, and even the final product structure.

Catalysts:

Acid Catalysts: Brønsted acids are commonly employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. nih.govlibretexts.org They are also crucial for the dehydration step in imine formation. libretexts.orgmasterorganicchemistry.com Lewis acids, such as zirconium(IV) chloride and silver acetate, can also be used to catalyze the formation of related cyclic structures. rsc.org

Base Catalysts: Bases like piperidine, sodium bicarbonate (NaHCO3), and sodium carbonate (Na2CO3) are frequently used to promote the initial condensation reactions, particularly the Knoevenagel condensation between salicylaldehydes and active methylene compounds. researchgate.net

Organocatalysts: L-proline has been shown to be an effective catalyst for the synthesis of 2H-chromene derivatives through a tandem oxa-Michael-Henry reaction. organic-chemistry.org

Transition Metal Catalysts: While less common for the direct synthesis of the imine, transition metals like nickel and rhodium have been used in the synthesis of the parent 2H-chromene scaffold, which can be a precursor to the imine. organic-chemistry.orgmsu.edu

Reagents:

Dehydrating Agents: To drive the equilibrium towards imine formation, reagents that remove water, such as anhydrous sodium sulfate, are often used. nih.gov

Activating Groups: The nature of the substituents on the starting materials, such as electron-withdrawing or electron-donating groups, can significantly influence the reactivity of the molecules and the course of the reaction. nih.govnih.gov

Kinetics and Thermodynamic Considerations in Imine Formation

The formation of imines is a reversible process, and its kinetics and thermodynamics are influenced by several factors, including pH, solvent, and the electronic nature of the reactants. libretexts.orgnih.govnih.gov

Kinetics: The rate of imine formation is highly pH-dependent. The reaction is generally slow at very low or very high pH. At low pH, most of the amine is protonated and non-nucleophilic. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. Therefore, the reaction rate is typically maximal at a weakly acidic pH. libretexts.org In some systems, one imine may form faster (the kinetic product), while another is more stable and predominates over time (the thermodynamic product). nih.govnih.gov

Stereochemical Control and Diastereoselectivity in Synthesis

The stereochemical outcome of 2H-chromen-2-imine synthesis is a critical aspect, particularly concerning the geometry of the imine bond and the potential for creating chiral centers.

Regioselective Synthesis of 2H-Chromen-2-imine Derivatives

Regioselectivity in the synthesis of 2H-chromene derivatives is often achieved by carefully choosing the starting materials and reaction conditions. For instance, the reaction of indole (B1671886) with 2H-chromenes can lead to the regioselective formation of 4H-chromenes. researchgate.net The inherent reactivity of the 2-imino-2H-chromene system, with the C-4 position being a primary site for nucleophilic attack, allows for regioselective functionalization. researchgate.netresearchgate.net The choice of catalyst can also influence the regioselectivity of the reaction.

Control of E/Z Isomerism at the Imine Bond

Imines can exist as E/Z stereoisomers due to the restricted rotation around the C=N double bond. pearson.comresearchgate.net The control of this isomerism is a significant challenge and an area of active research. The E/Z configuration is determined by the Cahn-Ingold-Prelog priority rules, with the lone pair on the nitrogen having the lowest priority. pearson.com

The E/Z isomerization of imines can occur through two primary mechanisms:

Rotation: This involves rotation around the C=N bond in the protonated imine (iminium ion). nih.gov

Inversion: This proceeds through a planar transition state. nih.govresearchgate.net

The energy barrier for E/Z isomerization can be influenced by the substituents on the imine. nih.gov In some cases, the isomerization can compete with the main reaction pathway, affecting the stereochemical outcome of subsequent reactions. nih.govresearchgate.net Acid catalysis can facilitate the isomerization process. nih.gov Computational studies have been employed to understand the relative stabilities of E and Z isomers and the energy barriers for their interconversion, providing insights into controlling the stereochemical outcome. nih.govresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 3 Phenyl 2h Chromen 2 Imine Hydrobromide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy levels within 3-Phenyl-2H-chromen-2-imine hydrobromide.

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of medium to large-sized organic molecules. For the related 3-phenylcoumarin, a precursor to the title compound, DFT calculations have been employed to analyze the frontier molecular orbitals. These studies reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily distributed across the coumarin (B35378) nucleus and the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and engage in chemical reactions.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral signature.

Theoretical calculations of infrared (IR) spectra can aid in the assignment of experimental vibrational bands. For chromene derivatives, DFT calculations have been shown to accurately predict the frequencies of key vibrational modes. For this compound, characteristic vibrational frequencies would include the C=N stretching of the imine group, C-O-C stretching of the chromene ether linkage, and various C-H bending and stretching modes of the aromatic rings. A comparison between the calculated and experimental IR spectra can confirm the molecular structure and provide insights into the bonding environment.

A theoretical study on a similar compound, 6-methyl-4-phenyl-2H-chromen-2-one, provided a detailed vibrational assignment based on DFT calculations. The calculated frequencies for the C=O stretching, for instance, were in good agreement with the experimental value, demonstrating the predictive power of these methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts provide a means to assign the signals in an experimental spectrum to specific nuclei within the molecule. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. For this compound, calculating the 1H and 13C NMR chemical shifts would allow for a detailed assignment of all the hydrogen and carbon atoms in the molecule. These calculations are sensitive to the molecular geometry and electronic environment, making them an excellent tool for confirming the proposed structure.

Electronic Absorption and Emission Spectra (UV-Vis, Photophysical Properties)

There are no specific experimental or computationally simulated UV-Vis absorption and emission spectra for This compound found in the reviewed literature.

Although studies on other chromene and imine derivatives exist, providing general insights into their photophysical properties, this information is not directly applicable to the title compound due to structural differences that significantly influence electronic transitions. nih.govresearchgate.netnih.gov For instance, research on N,N′-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives shows absorption maxima ranging from 266 to 414 nm, with the specific wavelength influenced by the substituents on the chromene core. researchgate.net However, without dedicated studies on This compound , its specific absorption and emission characteristics remain uncharacterized.

Computational Studies on Reaction Mechanisms and Transition States

No computational studies detailing the reaction mechanisms or transition states specifically for the synthesis or reactions of This compound have been published.

General computational research has been conducted on the reaction mechanisms of imines, such as their hydroboration, and on the synthesis of various chromene derivatives. researchgate.netacs.org These studies employ methods like Density Functional Theory (DFT) to explore reaction pathways and elucidate the structures of intermediates and transition states. For example, the synthesis of some 2H-chromen-2-one and imine derivatives has been achieved through a one-pot condensation of aldehydes, diethyl malonate, and amine compounds, with computational analysis supporting the experimental findings for the resulting structures. researchgate.net However, a targeted computational investigation of the specific reaction coordinates and energetics for This compound is absent from the current body of scientific literature.

Molecular Docking and Interaction Studies

There are no published molecular docking studies that focus on the intermolecular forces and binding motifs of This compound for chemical interaction purposes.

Molecular docking is a powerful tool used to predict the binding orientation and affinity of a ligand to a target molecule. Studies on other, structurally different, 3-phenyl coumarin derivatives have utilized this technique to understand their interactions with biological targets like human cytochrome P450 enzymes. nih.govutupub.fi These analyses identify key intermolecular forces such as hydrogen bonds and hydrophobic interactions that govern binding. However, similar computational investigations into the non-covalent interaction patterns of This compound with other molecules or surfaces have not been reported.

Structure-Reactivity Relationship Studies through Computational Approaches

Specific quantitative structure-activity relationship (QSAR) or other computational structure-reactivity studies for This compound are not available in the scientific literature.

QSAR studies are often performed on a series of related compounds to develop a mathematical model that correlates chemical structure with a specific property or reactivity. While QSAR studies have been conducted on various classes of compounds, including other imine and phenyl derivatives to understand their biological activities, a dedicated study to elucidate the structure-reactivity relationships for This compound and its analogues is currently missing. researchgate.netnih.govresearchgate.net

Applications of the 3 Phenyl 2h Chromen 2 Imine Scaffold in Organic Synthesis

Role as Key Building Blocks for Complex Molecular Architectures

The 3-phenyl-2H-chromen-2-imine scaffold is a foundational component for the assembly of intricate molecular structures. The inherent rigidity of the chromene ring system, combined with the reactivity of the imine functionality, provides a versatile starting point for the synthesis of more complex molecules. The presence of the phenyl group at the 3-position offers an additional site for functionalization, further expanding its utility in constructing diverse and complex molecular architectures.

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The 3-phenyl-2H-chromen-2-imine scaffold is a key precursor in the synthesis of a wide array of heterocyclic compounds. The reactivity of the imine group allows for its transformation into various other functional groups, leading to the formation of new heterocyclic rings fused to the chromene core.

For instance, starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide, a related compound, a series of functionalized chromenes have been synthesized. researchgate.net These include the formation of chromeno[2,3-d]pyrimidin-4-ones through reactions with ethyl chloroformate and hydrazine (B178648) hydrate. researchgate.net Subsequent reactions of the hydrazinyl derivative with various reagents have yielded pyrazoles, tetrazoles, and isoxazoles. researchgate.net This demonstrates the potential of the iminochromene scaffold to serve as a versatile starting material for a diverse range of heterocyclic systems.

Furthermore, the core 2H-chromen-2-one structure, from which the imine is derived, is a well-established precursor for various heterocycles. For example, 3-acetyl-6-bromo-2H-chromen-2-one has been utilized to synthesize pyrazole, isoxazole, and pyridazine (B1198779) derivatives. mdpi.com

Table 1: Examples of Heterocycles Synthesized from Iminochromene Scaffolds

| Starting Scaffold | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Ethyl chloroformate, Hydrazine hydrate | Chromeno[2,3-d]pyrimidin-4-one | researchgate.net |

| 2-Hydrazinyl-3-phenyl-chromeno[2,3-d]pyrimidin-4-one | Various electrophiles | Pyrazoles, Tetrazoles, Isoxazoles | researchgate.net |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazine hydrate | 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one | mdpi.com |

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The 3-phenyl-2H-chromen-2-imine scaffold has been instrumental in the development of new methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The reactivity of the scaffold allows for its participation in various coupling and condensation reactions.

The Mannich reaction, a powerful tool for C-C bond formation, has been employed in the synthesis of benzyl-substituted coumarins. chimicatechnoacta.ru This reaction facilitates the introduction of nitrogen-containing organic molecules, highlighting the scaffold's utility in creating complex structures. chimicatechnoacta.ru

Furthermore, the core chromene structure is amenable to modern cross-coupling reactions. For instance, Suzuki coupling reactions, catalyzed by palladium complexes, have been used to introduce aryl groups onto the chromene ring system, demonstrating a powerful method for C-C bond formation. acs.org

The formation of carbon-heteroatom bonds is also a key application of this scaffold. The synthesis of various heterocyclic systems from 2-imino-2H-chromene-3-carboxamides involves the formation of new C-N and C-O bonds through intramolecular cyclization reactions. researchgate.net

Utility in Ligand Design for Catalysis

The structural features of the 3-phenyl-2H-chromen-2-imine scaffold make it a promising candidate for ligand design in catalysis. The presence of both nitrogen and oxygen atoms provides potential coordination sites for metal ions. The design of effective ligands is crucial in homogeneous catalysis as they can significantly influence the reactivity and selectivity of a metal catalyst. nih.gov

Copper(II) complexes of 2-iminocoumarins have been synthesized and structurally characterized. nih.gov These studies demonstrate the ability of the iminocoumarin scaffold to coordinate with metal centers, forming stable complexes. nih.gov The geometry and electronic properties of these complexes can be fine-tuned by modifying the substituents on the chromene ring and the imine nitrogen, offering a modular approach to ligand design. While specific catalytic applications of 3-phenyl-2H-chromen-2-imine hydrobromide are not extensively detailed, the fundamental ability of the core scaffold to act as a ligand is well-established.

Contributions to the Design of Novel Synthetic Reagents

The 3-phenyl-2H-chromen-2-imine scaffold contributes to the development of novel synthetic reagents with tailored properties. By incorporating this scaffold into larger molecular frameworks, new reagents with specific reactivity can be designed. For example, the synthesis of novel 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety has been achieved through click chemistry. nih.gov These hybrid molecules represent a new class of compounds with potential applications as specialized reagents in organic synthesis. nih.gov The chromene unit provides a stable and often fluorescent core, which can be beneficial for tracking reactions or for the development of chemical probes.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-phenyl-2H-chromen-2-imine hydrobromide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of chromen-imine derivatives typically involves multi-step condensation and cyclization reactions. For example:

- Step 1 : React o-hydroxyacetophenone derivatives with ethyl oxalate or ethoxalyl chloride in pyridine to form chromone precursors .

- Step 2 : Introduce the imine group via Schiff base formation using phenylamine derivatives under reflux in ethanol or methanol.

- Step 3 : Salt formation with hydrobromic acid (HBr) in anhydrous conditions to stabilize the imine moiety .

Q. Key Variables :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Ethanol (anhydrous) | ↑ Purity |

| Temperature | 60–80°C (reflux) | ↑ Conversion |

| Reaction Time | 12–24 hours | ↑ Yield |

Yield improvements (>70%) are achieved by controlling moisture and using catalytic bases like ammonium acetate .

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Confirm aromatic proton environments and imine bond formation (δ 8.5–9.5 ppm for –C=N–) .

- X-ray Diffraction (XRD) : Resolve protonation sites (e.g., N-atom in imine) and hydrogen-bonding patterns in the hydrobromide salt .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+ or [M–Br]+) with <2 ppm error .

Data Cross-Validation : Compare melting points and FT-IR spectra (e.g., –NH stretching at 3200–3400 cm⁻¹) with literature values .

Advanced Research Questions

Q. Q3. How can researchers design cytotoxicity assays to evaluate the anticancer potential of this compound?

Methodological Answer: The Sulforhodamine B (SRB) assay is recommended for high-throughput cytotoxicity screening:

- Protocol :

- Culture cancer cells (e.g., HeLa, MCF-7) in 96-well plates (1,000 cells/well).

- Treat with compound (0.1–100 μM) for 48–72 hours.

- Fix cells with trichloroacetic acid (10% w/v) and stain with SRB (0.4% in 1% acetic acid).

- Measure optical density at 564 nm; IC50 values are calculated using nonlinear regression .

Q. Advantages :

- Sensitive (signal-to-noise ratio ~1.5 at 1,000 cells/well).

- Compatible with adherent and suspension cells.

Validation : Compare results with fluorescence-based assays (e.g., Alamar Blue) to resolve discrepancies in viability measurements .

Q. Q4. How can contradictory data on the compound’s bioactivity be resolved in neuropharmacological studies?

Methodological Answer: Contradictions often arise from differences in experimental models or dosing regimens. A systematic approach includes:

- Model Standardization : Use scopolamine hydrobromide-induced dementia models in rodents (e.g., 2 mg/kg i.p. for 11 days) to assess cognitive effects .

- Dose Optimization : Perform dose-response studies (0.1–10 mg/kg, p.o.) with positive controls (e.g., donepezil).

- Endpoint Harmonization : Measure acetylcholine esterase (AChE) activity and behavioral outcomes (e.g., Morris water maze) across labs .

Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to aggregate results from independent studies and identify confounding variables .

Q. Q5. What strategies improve the stability of this compound in aqueous formulations?

Methodological Answer: Instability Factors : Hydrolysis of the imine bond in neutral/basic pH. Mitigation Strategies :

Q. Stability Testing :

| Condition | Duration | Degradation (%) |

|---|---|---|

| 25°C, pH 7.4 | 24 hours | >50% |

| 4°C, pH 4.5 | 7 days | <10% |

Q. Q6. How can computational methods guide the optimization of this compound for α-amylase inhibition?

Methodological Answer: Workflow :

Docking Studies : Use AutoDock Vina to model interactions between the chromen-imine core and α-amylase catalytic residues (e.g., Asp197, Glu233) .

QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50 values.

MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Experimental Validation : Synthesize derivatives (e.g., –NO2 or –SO2NH2 substituents) and test inhibition via starch-iodine assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.